molecular formula C23H24N2O4 B11578854 2-[3-(Dimethylamino)propyl]-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11578854
M. Wt: 392.4 g/mol
InChI Key: OLRYJTMDYGFHOE-UHFFFAOYSA-N
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Description

2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which typically include aromatic compounds and amines.

    Reaction Steps: The process involves multiple reaction steps such as condensation, cyclization, and functional group modifications. Each step requires specific reagents and conditions to ensure the desired transformations.

    Purification: After the synthesis, the compound is purified using techniques such as chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification methods to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylamino-1-propanol: A related compound with similar functional groups but different structural arrangement.

    N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine: Another compound with similar amine groups but different overall structure.

Uniqueness

2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(4-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H24N2O4/c1-14-5-10-18-17(13-14)21(27)19-20(15-6-8-16(26)9-7-15)25(12-4-11-24(2)3)23(28)22(19)29-18/h5-10,13,20,26H,4,11-12H2,1-3H3

InChI Key

OLRYJTMDYGFHOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)O

Origin of Product

United States

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